molecular formula C17H16N4O3S B2572056 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-indole-5-carboxamide CAS No. 2034587-20-5

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-indole-5-carboxamide

Cat. No. B2572056
CAS RN: 2034587-20-5
M. Wt: 356.4
InChI Key: CYEPURQLCLXDCX-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-indole-5-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications

Organic Electronics: n-Type Dopant

Cationic benzimidazolium iodide salts, including the derivative 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-OMe-DMBI-I) , serve as efficient n-type dopants in organic electronics . These dopants enhance the electrical conductivity of organic semiconductors, making them valuable for applications such as organic field-effect transistors (OFETs), organic solar cells, and light-emitting diodes (OLEDs). The ability to tailor the electronic properties of organic materials using n-type dopants like o-OMe-DMBI-I is crucial for advancing flexible and lightweight electronic devices.

Molecular Machines: Rotational Motion

When o-OMe-DMBI-I is deposited onto a gold (Au) surface, it anchors stably and exhibits intriguing rotational behavior when excited with scanning tunneling microscopy (STM) pulses. Under a bias voltage between 300 and 400 mV, the molecule undergoes sequential unidirectional rotational motion through six well-defined orientations with a probability exceeding 95%. The exact binding mode of this molecular rotor involves cleaving the methoxy group, resulting in an alkoxy function that covalently binds to gold. Interestingly, elongating the rotor to include a naphthalene unit prevents efficient binding, effectively converting it into a “nanocar” structure. Further exploration of extended π-systems combined with the high addressability of the DMBI motor may lead to more complex molecular machinery, such as molecular gears .

Next-Generation n-Type Dopants

Research on the solution-phase n-doping of related compounds, such as (4-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine (N-DMBI-H) , aims to identify air-stable n-type dopants capable of doping low-electron-affinity host materials in organic devices. These next-generation dopants could revolutionize organic electronics by providing stable and efficient charge transport .

properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-20-15-6-4-13(10-16(15)21(2)25(20,23)24)19-17(22)12-3-5-14-11(9-12)7-8-18-14/h3-10,18H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEPURQLCLXDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)NC=C4)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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